molecular formula C22H21N3O B6550283 2-(4-ethylphenyl)-5-[(2-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040675-47-5

2-(4-ethylphenyl)-5-[(2-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6550283
CAS No.: 1040675-47-5
M. Wt: 343.4 g/mol
InChI Key: ZULSFPBJKRIZDH-UHFFFAOYSA-N
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Description

The compound 2-(4-ethylphenyl)-5-[(2-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a pyrazolo-pyrazinone derivative characterized by a bicyclic heteroaromatic core. The pyrazolo[1,5-a]pyrazin-4-one scaffold is substituted at position 2 with a 4-ethylphenyl group and at position 5 with a 2-methylbenzyl moiety.

Properties

IUPAC Name

2-(4-ethylphenyl)-5-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c1-3-17-8-10-18(11-9-17)20-14-21-22(26)24(12-13-25(21)23-20)15-19-7-5-4-6-16(19)2/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULSFPBJKRIZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethylphenyl)-5-[(2-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a member of the pyrazolo[1,5-a]pyrazine class, which has garnered attention for its potential biological activities. This article will delve into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of 2-(4-ethylphenyl)-5-[(2-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one primarily involves its interaction with various biological targets. The compound is believed to act as an enzyme inhibitor, affecting pathways that are crucial in disease states such as cancer. The specific mechanism includes:

  • Enzyme Inhibition : The compound binds to active sites of target enzymes, preventing substrate access and inhibiting their catalytic activity.
  • Signal Transduction Modulation : By inhibiting specific enzymes involved in signal transduction pathways, the compound may alter cellular responses to external stimuli.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through its enzyme inhibitory effects.
  • Antimicrobial Properties : Similar compounds in the pyrazolo series have shown antimicrobial activity; thus, this compound may also possess such properties.

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the biological activity of pyrazolo[1,5-a]pyrazines. Below are summarized findings from relevant research:

StudyFindings
Study 1Investigated the anticancer potential of related pyrazolo compounds; demonstrated significant inhibition of tumor cell growth in vitro.
Study 2Examined antimicrobial properties; found moderate to good activity against various bacterial strains.
Study 3Evaluated structure-activity relationships (SAR); identified key functional groups that enhance biological activity.

Synthesis and Characterization

The synthesis of 2-(4-ethylphenyl)-5-[(2-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step organic reactions starting from commercially available precursors. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrazin-4-one Derivatives

Compound Name Substituent (Position 2) Substituent (Position 5) Notable Features Reference
Target Compound 4-ethylphenyl 2-methylbenzyl Moderate lipophilicity; ethyl group may enhance metabolic stability
2-(3-Chloro-4-ethoxyphenyl)-5-{[...]pyrazinone 3-chloro-4-ethoxyphenyl Oxazolylmethyl with methoxy/ethoxy groups Enhanced electron-withdrawing effects; potential for improved target affinity
5-[(4-fluorophenyl)methyl]-2-(2-methoxyphenyl) 2-methoxyphenyl 4-fluorobenzyl Polar substituents (methoxy, fluoro) may improve solubility
2-(4-ethoxyphenyl)-5-[(3-methoxyphenyl)methyl] 4-ethoxyphenyl 3-methoxyphenylmethyl Ether linkages could reduce cytotoxicity
G825-0056 (ChemDiv) 2-butoxyphenyl Oxazolylmethyl with methyl groups Bulky substituents may hinder membrane permeability

Structure-Activity Relationships (SAR)

  • Electron-Donating vs. Electron-Withdrawing Groups :
    • Methoxy and ethoxy groups (e.g., ) enhance solubility but may reduce metabolic stability due to oxidative susceptibility .
    • Chloro and trifluoromethyl groups (e.g., ) improve binding affinity through electron-withdrawing effects but increase molecular weight and logP .

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